Cas no 1993323-55-9 ((4-Fluorophenyl) N-pyridin-3-ylcarbamate)

(4-Fluorophenyl) N-pyridin-3-ylcarbamate is a specialized carbamate derivative featuring both fluorophenyl and pyridinyl functional groups. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for bioactive molecules. The presence of the fluorine atom enhances metabolic stability and binding affinity, while the pyridine moiety offers versatile reactivity for further derivatization. Its well-defined structure and high purity make it suitable for use in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. The compound is typically handled under controlled conditions to ensure stability and reproducibility in synthetic applications.
(4-Fluorophenyl) N-pyridin-3-ylcarbamate structure
1993323-55-9 structure
Product Name:(4-Fluorophenyl) N-pyridin-3-ylcarbamate
CAS No:1993323-55-9
MF:C12H9FN2O2
MW:232.210466146469
MDL:MFCD28976353
CID:4710367
Update Time:2025-05-19

(4-Fluorophenyl) N-pyridin-3-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • (4-Fluorophenyl) N-pyridin-3-ylcarbamate
    • MDL: MFCD28976353
    • Inchi: 1S/C12H9FN2O2/c13-9-3-5-11(6-4-9)17-12(16)15-10-2-1-7-14-8-10/h1-8H,(H,15,16)
    • InChI Key: XFVMXZHRDLWPBU-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)OC(NC1C=NC=CC=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 255
  • XLogP3: 2.5
  • Topological Polar Surface Area: 51.2

(4-Fluorophenyl) N-pyridin-3-ylcarbamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
127809-1g
(4-Fluorophenyl) N-pyridin-3-ylcarbamate, 97%
1993323-55-9 97%
1g
$570.00 2023-09-07

Additional information on (4-Fluorophenyl) N-pyridin-3-ylcarbamate

Comprehensive Guide to (4-Fluorophenyl) N-pyridin-3-ylcarbamate (CAS No. 1993323-55-9): Properties, Applications, and Market Insights

(4-Fluorophenyl) N-pyridin-3-ylcarbamate (CAS No. 1993323-55-9) is a specialized organic compound with significant potential in pharmaceutical and agrochemical research. This compound features a fluorophenyl group linked to a pyridinyl carbamate moiety, making it a valuable intermediate in drug discovery and material science. Researchers and industry professionals frequently search for carbamate derivatives and fluorinated compounds due to their unique reactivity and applications in modern chemistry.

The molecular structure of (4-Fluorophenyl) N-pyridin-3-ylcarbamate combines the electronic effects of fluorine substitution with the versatile pyridine ring, offering distinct chemical properties. This compound is particularly relevant in the development of enzyme inhibitors and bioactive molecules, aligning with current trends in targeted drug design. Its CAS number 1993323-55-9 serves as a unique identifier for procurement and regulatory compliance, a critical aspect for laboratories and manufacturers.

In pharmaceutical applications, (4-Fluorophenyl) N-pyridin-3-ylcarbamate has gained attention for its potential role in kinase modulation, a hot topic in cancer and inflammation research. The presence of both fluorine and carbamate functional groups enhances its binding affinity to biological targets, making it a candidate for structure-activity relationship (SAR) studies. Recent publications highlight similar compounds in neurodegenerative disease research, reflecting growing interest in this chemical class.

The synthesis of 1993323-55-9 typically involves carbamate formation between 4-fluorophenol and 3-aminopyridine derivatives, with optimization for yield and purity being a common research focus. Analytical techniques like HPLC and NMR spectroscopy are essential for characterizing this compound, addressing frequent queries about quality control methods for specialty chemicals. The compound's stability under various conditions is another area of practical interest for storage and handling protocols.

Market analysis shows increasing demand for fluorinated carbamates like (4-Fluorophenyl) N-pyridin-3-ylcarbamate, driven by expanding pharmaceutical R&D budgets worldwide. Suppliers often list this compound under categories such as building blocks or pharmaceutical intermediates, with purity specifications ranging from 95% to 98% for research purposes. The compound's price trends and availability are frequently monitored by procurement specialists in the chemical industry.

From an environmental perspective, researchers are investigating green chemistry approaches for producing 1993323-55-9, responding to industry demands for sustainable synthesis methods. The compound's biodegradability profile and eco-toxicological data are becoming increasingly important considerations, especially for agrochemical applications where environmental impact is scrutinized.

Safety data for (4-Fluorophenyl) N-pyridin-3-ylcarbamate indicates standard laboratory precautions are sufficient for handling, with particular attention to personal protective equipment (PPE) requirements. The compound's material safety data sheet (MSDS) provides essential information about storage conditions and incompatibilities, addressing common workplace safety queries.

Future research directions for CAS 1993323-55-9 may explore its potential in catalysis or as a ligand in coordination chemistry, expanding beyond its current applications. The compound's structure-property relationships continue to attract computational chemistry studies, particularly in molecular docking simulations for drug discovery projects.

For researchers seeking custom synthesis of (4-Fluorophenyl) N-pyridin-3-ylcarbamate, several contract manufacturing organizations offer scale-up services with GMP compliance options. The compound's intellectual property landscape shows limited patent activity, suggesting opportunities for novel applications in various chemical sectors.

In analytical applications, 1993323-55-9 serves as a reference standard for method development in chromatographic techniques. Its distinct UV absorption characteristics and mass spectral fragmentation pattern make it useful for analytical method validation in quality control laboratories.

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